molecular formula C15H13FN4O2 B2993824 N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-32-9

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2993824
CAS No.: 1775542-32-9
M. Wt: 300.293
InChI Key: OMGSEPPPFDEULU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. The presence of the fluorobenzyl group and the pyrazine ring system contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • 5-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide

Uniqueness

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGSEPPPFDEULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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